5-O-Phosphono-Beta-D-Ribofuranose
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Overview
Description
Beta-D-Ribose-5-phosphate: is an organic compound that belongs to the class of pentose phosphates. It is a carbohydrate derivative containing a pentose substituted by one or more phosphate groups. This compound plays a crucial role in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Ribose-5-phosphate can be synthesized through various routes. One common method involves the isomerization of ribulose-5-phosphate. This reaction is catalyzed by the enzyme ribose-5-phosphate isomerase . Another method involves the aldol condensation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, followed by phosphorylation .
Industrial Production Methods: In industrial settings, beta-D-Ribose-5-phosphate is often produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to convert glucose into ribose-5-phosphate. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Ribose-5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: It can be reduced to form ribitol-5-phosphate.
Substitution: It can undergo substitution reactions to form different phosphorylated sugars.
Common Reagents and Conditions:
Oxidation: Common reagents include NADP+ and specific dehydrogenases.
Reduction: NADPH and specific reductases are used.
Substitution: Phosphorylating agents such as ATP are commonly used.
Major Products:
Oxidation: Ribulose-5-phosphate.
Reduction: Ribitol-5-phosphate.
Substitution: Various phosphorylated sugars.
Scientific Research Applications
Beta-D-Ribose-5-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a vital role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of NADPH.
Medicine: It is studied for its potential role in cancer metabolism and as a biomarker for certain diseases.
Industry: It is used in the production of riboflavin (vitamin B2) and other essential biomolecules.
Mechanism of Action
Beta-D-Ribose-5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and cellular redox balance. The compound interacts with various enzymes, including ribose-5-phosphate isomerase and transketolase, to facilitate these processes .
Comparison with Similar Compounds
Ribulose-5-phosphate: An isomer of beta-D-Ribose-5-phosphate, involved in the same metabolic pathway.
Xylulose-5-phosphate: Another pentose phosphate involved in the pentose phosphate pathway.
Ribose-1-phosphate: A phosphorylated sugar involved in nucleotide metabolism.
Uniqueness: Beta-D-Ribose-5-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of the pathway. Its ability to act as a precursor for nucleotide synthesis and its role in maintaining cellular redox balance make it distinct from other similar compounds .
Biological Activity
5-O-Phosphono-beta-D-ribofuranose (5-OPR) is a phosphorylated sugar derivative that plays a significant role in various biological processes, particularly in nucleic acid metabolism and cellular signaling. This article provides a detailed overview of the biological activity of 5-OPR, including its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its beta-anomeric configuration and the presence of a phosphate group at the 5-position of the ribofuranose ring. Its molecular formula is C5H11O8P, and it has been identified as a substrate for various enzymes involved in nucleotide metabolism . The compound's structure allows it to participate in critical biochemical pathways, including those leading to the synthesis and degradation of nucleotides.
Enzymatic Interactions
5-OPR serves as a substrate for several enzymes, most notably NUDT9, which is part of the Nudix hydrolase family. NUDT9 catalyzes the hydrolysis of ADP-ribose to AMP and ribose 5-phosphate, with 5-OPR being a potential intermediate in this reaction . The enzymatic activity of NUDT9 highlights the importance of 5-OPR in regulating cellular levels of ADP-ribose, which is crucial for various signaling pathways.
Table 1: Enzymatic Activity of NUDT9 with 5-OPR
Enzyme | Substrate | Product | Reaction Type |
---|---|---|---|
NUDT9 | This compound | AMP + Ribose 5-phosphate | Hydrolysis |
Biological Functions
The biological functions of 5-OPR extend beyond its role as an enzymatic substrate. It has been implicated in several key processes:
- Nucleotide Metabolism : As a ribonucleotide derivative, 5-OPR is involved in the synthesis and recycling of nucleotides, which are essential for DNA and RNA synthesis.
- Cellular Signaling : The hydrolysis products of 5-OPR can act as signaling molecules that modulate various cellular responses, including apoptosis and cell proliferation.
- Antiviral Activity : Research indicates that compounds related to 5-OPR exhibit antiviral properties. For instance, derivatives have shown efficacy against hepatitis B virus (HBV) by inhibiting viral polymerases .
Case Studies and Research Findings
Recent studies have explored the biological activity of 5-OPR and its derivatives in various contexts:
- Antiviral Studies : A study demonstrated that modifications to the ribofuranose structure could enhance antiviral activity against HBV. The research highlighted how specific substitutions at the phosphate group could improve binding affinity to viral polymerases .
- Metabolite Profiling : In metabolite profiling experiments involving plant extracts, 5-OPR was identified alongside other biologically active compounds. This suggests its potential role in natural product chemistry and pharmacology .
- Biochemical Characterization : Detailed biochemical assays have characterized the interaction between 5-OPR and various enzymes, providing insights into its metabolic pathways and potential therapeutic uses .
Properties
CAS No. |
34980-66-0 |
---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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